Anti-MI/R injury agent 1 mechanism of action in cardiomyocytes
Anti-MI/R injury agent 1 mechanism of action in cardiomyocytes
An In-Depth Technical Guide to the Cardioprotective Mechanism of Anti-MI/R Injury Agent 1 in Cardiomyocytes
Introduction
Myocardial infarction (MI), a leading cause of death and disability globally, occurs when blood flow to the heart muscle is acutely blocked.[1] The cornerstone of modern treatment is the rapid restoration of blood flow (reperfusion) through interventions like percutaneous coronary intervention (PCI).[2][3] While essential for salvaging ischemic tissue, the act of reperfusion itself paradoxically triggers a cascade of further damage known as Myocardial Ischemia/Reperfusion (MI/R) injury.[4][5] This secondary injury can account for up to 50% of the final infarct size, significantly undermining the benefits of revascularization and contributing to adverse cardiac remodeling and heart failure.[4]
The pathophysiology of MI/R injury at the cellular level is a complex interplay of several interconnected events, primarily revolving around a surge in oxidative stress, the onset of a sterile inflammatory response, and the activation of programmed cell death pathways within cardiomyocytes.[6][7][8][9] Despite decades of research, no effective therapy specifically targeting reperfusion injury has been successfully translated into clinical practice, highlighting a major unmet need in cardiovascular medicine.[2][10]
This technical guide introduces "Agent 1," a novel investigational therapeutic designed to protect cardiomyocytes from the multifaceted assault of MI/R injury. We will delve into the core molecular mechanisms underpinning its cardioprotective effects, focusing on its unique, multi-pronged strategy: the concurrent attenuation of oxidative stress, inhibition of apoptosis, and modulation of acute inflammation. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of Agent 1's mechanism of action, supported by validated experimental protocols to enable its study and verification.
Part 1: The Core Pathophysiology of MI/R Injury in Cardiomyocytes
To appreciate the mechanism of Agent 1, one must first understand the cellular events it is designed to counteract. MI/R injury is a two-phase process.
The Ischemic Phase: During ischemia, the lack of oxygen forces cardiomyocytes to switch from efficient aerobic metabolism to anaerobic glycolysis. This results in a rapid depletion of adenosine triphosphate (ATP), the cell's primary energy currency.[4] The failure of ATP-dependent ion pumps leads to an accumulation of intracellular sodium and a drop in intracellular pH (acidosis).[2]
The Reperfusion Phase - A Paradoxical Injury: The sudden reintroduction of oxygenated blood initiates a series of destructive events:
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Oxidative Stress: The mitochondrial electron transport chain, dysfunctional from ischemia, rapidly produces a massive burst of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[2][9] This "oxygen paradox" overwhelms the cell's endogenous antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA.[11][12][13]
-
Intracellular Calcium Overload: The restoration of physiological pH upon reperfusion activates the Na+/H+ exchanger, which, coupled with the Na+/Ca2+ exchanger, leads to a massive influx and overload of intracellular calcium.[2][14] This calcium overload triggers hypercontracture, activates degradative enzymes, and contributes to mitochondrial dysfunction.
-
Mitochondrial Dysfunction: The combination of calcium overload and oxidative stress triggers the opening of a non-specific channel in the inner mitochondrial membrane known as the Mitochondrial Permeability Transition Pore (mPTP).[4][15] mPTP opening is a critical point of no return, causing the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors like cytochrome c into the cytosol.[2][15]
-
Inflammation: Damaged cardiomyocytes release damage-associated molecular patterns (DAMPs), which activate innate immune receptors like Toll-like receptors (TLRs) and the NLRP3 inflammasome.[8][16] This initiates a sterile inflammatory cascade, leading to the production of pro-inflammatory cytokines (e.g., Interleukin-1β, Interleukin-6, TNF-α) that recruit neutrophils and macrophages, further exacerbating tissue damage.[1][3][17]
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Programmed Cell Death: The culmination of these insults activates programmed cell death pathways. Apoptosis, or programmed cell death, is a major contributor to cardiomyocyte loss following MI/R and is characterized by DNA fragmentation and the activation of caspase enzymes.[3][18]
Part 2: The Multi-Pronged Mechanism of Action of Agent 1
Agent 1 exerts its cardioprotective effects by simultaneously targeting three critical nodes of the MI/R injury cascade. This synergistic approach ensures a more robust defense than a single-target agent.
Pillar 1: Attenuation of Oxidative Stress via Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that acts as the master regulator of the cellular antioxidant response.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Agent 1 promotes the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, upregulating their expression.[12] This includes critical enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD), which detoxify ROS and bolster the cardiomyocyte's ability to withstand the oxidative burst during reperfusion.
Pillar 2: Inhibition of Apoptosis through PI3K/Akt Survival Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a pivotal pro-survival signaling cascade and a core component of the Reperfusion Injury Salvage Kinase (RISK) pathway.[19][20] Activation of this pathway is strongly associated with cardioprotection. Agent 1 stimulates the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets. For example, it phosphorylates and inhibits BAD, a pro-apoptotic member of the Bcl-2 family, preventing it from neutralizing the anti-apoptotic protein Bcl-2.[19] This action helps to maintain mitochondrial membrane integrity and prevent the release of cytochrome c. Furthermore, activated Akt can inhibit other pro-apoptotic factors like Glycogen Synthase Kinase 3β (GSK3β) and promote cell survival.[21]
Pillar 3: Modulation of the Inflammatory Response by Inhibiting NF-κB
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key orchestrator of the inflammatory response.[3] In MI/R, its activation leads to the transcription of numerous pro-inflammatory cytokines and chemokines that amplify myocardial injury.[16] Agent 1 intervenes by preventing the degradation of IκBα, the natural inhibitor of NF-κB. By stabilizing the IκBα/NF-κB complex in the cytoplasm, Agent 1 effectively blocks the translocation of NF-κB to the nucleus, thereby suppressing the expression of inflammatory genes and dampening the destructive inflammatory cascade.
Part 3: Experimental Validation of Agent 1's Mechanism of Action
The following protocols describe a self-validating system to confirm the proposed mechanism of Agent 1 in a controlled, cardiomyocyte-focused environment.
In Vitro Model: Simulated Ischemia/Reperfusion (sI/R) in Cardiomyocytes
The use of primary cardiomyocyte cultures subjected to hypoxia and reoxygenation (H/R), also known as simulated ischemia/reperfusion (sI/R), is a powerful tool.[22] It allows for the direct assessment of an agent's effect on cardiomyocytes, eliminating confounding variables from other cell types like immune cells or fibroblasts present in in vivo models.
Protocol 1: Primary Cardiomyocyte Culture and sI/R Induction
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Objective: To establish a primary culture of neonatal rat ventricular myocytes (NRVMs) and subject them to sI/R.
-
Methodology:
-
Isolation: Isolate hearts from 1-2 day old Sprague-Dawley rat pups. Mince the ventricular tissue.
-
Digestion: Perform sequential enzymatic digestions using trypsin and collagenase to obtain a single-cell suspension.
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Pre-plating: Plate the cell suspension in culture flasks for 90 minutes to allow for preferential attachment of cardiac fibroblasts.
-
Plating: Collect the non-adherent cardiomyocytes and plate them onto culture dishes pre-coated with fibronectin. Culture in DMEM/F12 supplemented with 10% fetal bovine serum (FBS).
-
sI/R Induction:
-
After 48-72 hours, replace the culture medium with an ischemia-simulating buffer (e.g., glucose-free, HEPES-buffered solution).
-
Place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration determined by cell type and experimental need (e.g., 3-16 hours).[23][24]
-
To simulate reperfusion, replace the ischemia buffer with normal, oxygenated culture medium and return the cells to a standard incubator (95% air, 5% CO₂) for 2 hours.[23]
-
-
Treatment: Agent 1 or vehicle control is typically added before the ischemic period or at the onset of reperfusion, depending on the therapeutic hypothesis being tested.
-
Validating Pillar 1 (Antioxidant Effects)
Protocol 2: Measurement of Intracellular ROS
-
Objective: To quantify the effect of Agent 1 on ROS production during sI/R.
-
Methodology:
-
At the end of the reperfusion period, wash cells with warm phosphate-buffered saline (PBS).
-
Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Wash cells again with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm) or visualize using a fluorescence microscope.
-
Protocol 3: Western Blot for Nrf2 Pathway Proteins
-
Objective: To determine if Agent 1 activates the Nrf2 pathway.
-
Methodology:
-
Fractionation: Lyse cells and separate nuclear and cytoplasmic fractions using a commercial kit.
-
Protein Quantification: Determine protein concentration in both fractions using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Nrf2, HO-1, and a loading control (Lamin B1 for nuclear, GAPDH for cytoplasmic).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate. An increase in nuclear Nrf2 and total HO-1 in the Agent 1 group would confirm pathway activation.
-
Table 1: Representative Data for Antioxidant Effects of Agent 1
| Group | Relative ROS (Fluorescence Units) | Nuclear Nrf2 / Lamin B1 (Fold Change) | HO-1 / GAPDH (Fold Change) |
| Normoxia | 100 ± 8 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| sI/R + Vehicle | 450 ± 35 | 1.2 ± 0.3 | 1.5 ± 0.4 |
| sI/R + Agent 1 | 180 ± 20 | 3.5 ± 0.5 | 4.2 ± 0.6* |
| Data are mean ± SD. *p < 0.05 vs. sI/R + Vehicle. |
Validating Pillar 2 (Anti-Apoptotic Effects)
Protocol 4: Assessment of Apoptosis by TUNEL Assay
-
Objective: To visualize and quantify apoptotic cells by detecting DNA fragmentation.
-
Methodology:
-
Culture cardiomyocytes on glass coverslips and subject them to sI/R.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction using a commercial kit, which labels the 3'-hydroxyl ends of fragmented DNA.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope and calculate the percentage of TUNEL-positive nuclei.
-
Protocol 5: Western Blot for Apoptosis Markers
-
Objective: To measure changes in key apoptotic regulatory proteins.
-
Methodology:
-
Prepare whole-cell lysates from treated cardiomyocytes.
-
Perform Western blotting as described in Protocol 3.
-
Probe membranes with primary antibodies against pro-apoptotic Bax, anti-apoptotic Bcl-2, and cleaved Caspase-3.
-
Quantify band intensity and calculate the Bax/Bcl-2 ratio. A decrease in this ratio and in cleaved Caspase-3 levels indicates an anti-apoptotic effect.[21]
-
Table 2: Representative Data for Anti-Apoptotic Effects of Agent 1
| Group | Apoptotic Cells (% TUNEL+) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Normoxia | 2 ± 0.5 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| sI/R + Vehicle | 35 ± 4 | 4.8 ± 0.6 | 5.2 ± 0.7 |
| sI/R + Agent 1 | 12 ± 2 | 1.5 ± 0.3 | 1.8 ± 0.4* |
| Data are mean ± SD. *p < 0.05 vs. sI/R + Vehicle. |
Validating Pillar 3 (Anti-Inflammatory Effects)
Protocol 6: NF-κB Nuclear Translocation by Immunofluorescence
-
Objective: To visualize the effect of Agent 1 on the subcellular localization of the NF-κB p65 subunit.
-
Methodology:
-
Culture and treat cells on coverslips as in Protocol 4.
-
Fix and permeabilize the cells.
-
Block with goat serum.
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize with a confocal microscope. In the vehicle group, p65 will show strong nuclear staining, while in the Agent 1 group, it should remain predominantly cytoplasmic.
-
Protocol 7: Measurement of Pro-inflammatory Cytokines
-
Objective: To quantify the secretion of pro-inflammatory cytokines into the culture medium.
-
Methodology:
-
At the end of the reperfusion period, collect the cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Table 3: Representative Data for Anti-Inflammatory Effects of Agent 1
| Group | % Cells with Nuclear NF-κB p65 | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Normoxia | 5 ± 2 | 15 ± 5 | 8 ± 3 |
| sI/R + Vehicle | 78 ± 9 | 250 ± 30 | 180 ± 25 |
| sI/R + Agent 1 | 25 ± 6 | 80 ± 12 | 55 ± 10* |
| Data are mean ± SD. *p < 0.05 vs. sI/R + Vehicle. |
Conclusion
Agent 1 represents a promising therapeutic candidate for mitigating myocardial ischemia/reperfusion injury. Its efficacy stems from a sophisticated, multi-pronged mechanism of action that addresses the core pathologies of reperfusion injury in cardiomyocytes. By simultaneously activating the Nrf2-driven antioxidant response, promoting cell survival through the PI3K/Akt pathway, and suppressing inflammation via NF-κB inhibition, Agent 1 provides a comprehensive defense against cellular damage.
The experimental framework provided in this guide offers a robust and validated approach to confirming these mechanisms in a controlled in vitro setting. The insights gained from such studies are critical for advancing our understanding of cardioprotection and for guiding the future preclinical and clinical development of Agent 1. Further investigation in in vivo models of MI/R is the logical next step to confirm these cardiomyocyte-specific effects within the complex physiological environment of the whole organ and to ultimately translate this promising therapeutic strategy from the bench to the bedside.
References
-
Hausenloy, D. J., & Yellon, D. M. (2013). Myocardial ischemia-reperfusion injury: a neglected therapeutic target. Journal of Clinical Investigation, 123(1), 92-100. [Link]
-
Boengler, K., et al. (2017). Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury. Frontiers in Pharmacology, 8, 452. [Link]
-
Tullio, F., et al. (2015). Potential Future Therapies of Myocardial Ischemia Reperfusion Injury. Cardiology Research and Practice, 2015, 629535. [Link]
-
Wu, M. Y., et al. (2022). Promising Therapeutic Candidate for Myocardial Ischemia/Reperfusion Injury: What Are the Possible Mechanisms and Roles of Phytochemicals? Oxidative Medicine and Cellular Longevity, 2022, 9290296. [Link]
-
Kalogeris, T., et al. (2020). Targeted pharmacotherapy for ischemia reperfusion injury in acute myocardial infarction. Expert Opinion on Pharmacotherapy, 21(13), 1593-1604. [Link]
-
Lindsey, M. L., et al. (2018). Guidelines for experimental models of myocardial ischemia and infarction. American Journal of Physiology-Heart and Circulatory Physiology, 314(4), H812-H838. [Link]
-
Ye, L., et al. (2018). In vitro Models of Ischemia-Reperfusion Injury. Journal of Cardiovascular Development and Disease, 5(4), 53. [Link]
-
Brenner, D., et al. (2020). Experimental protocols of simulated ischemia/reperfusion injury with different rosiglitazone concentrations in vitro. ResearchGate. [Link]
-
Horvath, B., et al. (2018). In vitro simulated ischemia/reperfusion (sI/R) injury study protocol. ResearchGate. [Link]
-
Ye, L., et al. (2018). In Vitro Models of Ischemia-Reperfusion Injury. National Science Foundation. [Link]
-
Bennett, M. R. (2002). Apoptosis in the cardiovascular system. Heart, 87(5), 480-487. [Link]
-
Turer, A. T., & Hill, J. A. (2010). Cardioprotection in ischaemia–reperfusion injury: novel mechanisms and clinical translation. The Journal of Physiology, 588(5), 761-772. [Link]
-
Lin, Y., & Yuan, Z. (2008). Antagonism of endothelin-1 inhibits hypoxia-induced apoptosis in cardiomyocytes. Canadian Journal of Physiology and Pharmacology, 86(8), 536-540. [Link]
-
Witting, P. K., & Rayner, B. S. (2005). Oxidative stress in myocardial ischaemia reperfusion injury: a renewed focus on a long-standing area of heart research. Redox Report, 10(4), 209-217. [Link]
-
Shiraishi, I., et al. (2003). Antiapoptotic Effect of Endothelin-1 in Rat Cardiomyocytes In Vitro. Hypertension, 41(3), 716-721. [Link]
-
Choukroun, G., et al. (1999). Signaling Pathways Mediating the Response to Hypertrophic Stress in the Heart. Annual Review of Physiology, 61, 517-547. [Link]
-
Wang, X., & An, P. (2018). Inflammation and Inflammatory Cells in Myocardial Infarction and Reperfusion Injury: A Double-Edged Sword. Clinical Medicine Insights: Cardiology, 12, 1179546818757549. [Link]
-
Ong, S. B., et al. (2018). Inflammation in Myocardial Ischemia/Reperfusion Injury: Underlying Mechanisms and Therapeutic Potential. International Journal of Molecular Sciences, 19(9), 2769. [Link]
-
Liu, X., et al. (2025). Cardiomyocyte S1PR1 promotes cardiac regeneration via AKT/mTORC1 signaling pathway. Theranostics, 15(4), 1524-1551. [Link]
-
Wang, Y., et al. (2020). Sp1 Targeted PARP1 Inhibition Protects Cardiomyocytes From Myocardial Ischemia–Reperfusion Injury via Downregulation of Autophagy. Frontiers in Cell and Developmental Biology, 8, 597. [Link]
-
Leivaditis, V., et al. (2025). Molecular Mechanisms of Myocardial Ischemia-Reperfusion Injury. Journal of Clinical Medicine, 14(3), 698. [Link]
-
Castro, J. P., et al. (2015). Myocardial reperfusion injury and oxidative stress: Therapeutic opportunities. World Journal of Cardiology, 7(10), 635-648. [Link]
-
Ong, S. B., et al. (2015). Inflammation following acute myocardial infarction: Multiple players, dynamic roles, and novel therapeutic opportunities. Pharmacology & Therapeutics, 153, 73-90. [Link]
-
Nakamura, T., et al. (2000). Myocardial protection from ischemia/reperfusion injury by endogenous and exogenous HGF. Journal of Clinical Investigation, 106(12), 1511-1519. [Link]
-
Li, H., et al. (2021). Role of Oxidative Stress in Reperfusion following Myocardial Ischemia and Its Treatments. Oxidative Medicine and Cellular Longevity, 2021, 8849358. [Link]
-
Dhalla, N. S., et al. (2000). Status of myocardial antioxidants in ischemia–reperfusion injury. Cardiovascular Research, 47(3), 446-456. [Link]
-
Wang, X., & An, P. (2018). Inflammation and Inflammatory Cells in Myocardial Infarction and Reperfusion Injury: A Double-Edged Sword. ResearchGate. [Link]
-
Liu, Z., et al. (2019). Cardioprotective effects of constitutively active MEK1 against H2O2-induced apoptosis and autophagy in cardiomyocytes via the ERK1/2 signaling pathway. Biochemical and Biophysical Research Communications, 513(4), 954-961. [Link]
-
Kurian, G. A., et al. (2016). The Role of Oxidative Stress in Myocardial Ischemia and Reperfusion Injury and Remodeling: Revisited. Oxidative Medicine and Cellular Longevity, 2016, 1656450. [Link]
-
Chen, X., et al. (2023). Myocardial Ischemia/Reperfusion Injury: Mechanism and Targeted Treatment for Ferroptosis. Journal of Cardiovascular Development and Disease, 10(2), 55. [Link]
-
Frank, A., et al. (2012). Myocardial ischemia reperfusion injury - from basic science to clinical bedside. Seminars in Cardiothoracic and Vascular Anesthesia, 16(3), 123-132. [Link]
-
Liu, X., et al. (2025). Cardiomyocyte S1PR1 promotes cardiac regeneration via AKT/mTORC1 signaling pathway. Theranostics, 15(4), 1524-1551. [Link]
-
Chen, C. M., et al. (2018). Clinical manifestations and basic mechanisms of myocardial ischemia/reperfusion injury. Journal of the Formosan Medical Association, 117(10), 853-861. [Link]
-
Wang, M. (2013). Signaling Pathways in Cardiac Myocyte Apoptosis. International Journal of Cardiology, 167(6), 2568-2577. [Link]
-
Yao, Y., et al. (2018). HMGB1 Protects the Heart Against Ischemia–Reperfusion Injury via PI3K/AkT Pathway-Mediated Upregulation of VEGF Expression. Frontiers in Physiology, 9, 149. [Link]
-
Sharma, A., & Singh, M. (2024). Signaling Pathways Governing Cardiomyocyte Differentiation. Cells, 13(12), 1039. [Link]
-
Frangogiannis, N. G. (2023). Signaling Pathways and Potential Therapeutic Strategies in Cardiac Fibrosis. International Journal of Molecular Sciences, 24(2), 1629. [Link]
-
Li, Y., et al. (2023). Characterization of early myocardial inflammation in ischemia-reperfusion injury. Frontiers in Cardiovascular Medicine, 10, 1074900. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Myocardial ischemia-reperfusion injury: a neglected therapeutic target [jci.org]
- 3. Frontiers | Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Future Therapies of Myocardial Ischemia Reperfusion Injury [opensciencepublications.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Targeted pharmacotherapy for ischemia reperfusion injury in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. scienceopen.com [scienceopen.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. esmed.org [esmed.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Cardioprotective effects of constitutively active MEK1 against H2O2-induced apoptosis and autophagy in cardiomyocytes via the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. par.nsf.gov [par.nsf.gov]
